molecular formula C22H18ClN3O2 B2982572 3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923257-23-2

3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2982572
CAS No.: 923257-23-2
M. Wt: 391.86
InChI Key: KOYLWEMEQCRMIY-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical research compound based on the pyrido[3,2-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry . While specific data on this exact molecule is limited, its core structure is recognized as a privileged scaffold in drug discovery due to its similarity to purine bases, allowing it to act as a ligand for various enzymatic targets . Patents indicate that pyrido[3,2-d]pyrimidine derivatives are investigated for a wide spectrum of therapeutic applications, including as antineoplastic (anti-cancer) agents, immunosuppressants, and treatments for viral infections . The structural motif of a chlorobenzyl group at the 3-position is a common feature in several commercially available research compounds within this chemical family, suggesting its relevance in modulating biological activity . The specific substitution with a 3-methylbenzyl group at the 1-position may be designed to fine-tune the compound's properties, such as its lipophilicity and binding affinity, for targeted research applications. Researchers value this class of compounds for its potential to inhibit key disease-related pathways, such as the RAF-MEK-ERK signaling cascade, which is often constitutively active in many tumors . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct their own experiments to determine the specific properties and activity of this compound.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[(3-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c1-15-4-2-5-17(12-15)14-25-19-6-3-11-24-20(19)21(27)26(22(25)28)13-16-7-9-18(23)10-8-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYLWEMEQCRMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione belongs to a class of pyrido-pyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H16ClN3O2\text{C}_{19}\text{H}_{16}\text{ClN}_3\text{O}_2

This compound features a pyrido[3,2-d]pyrimidine core structure with chlorobenzyl and methylbenzyl substituents that may influence its biological activity.

Anticancer Activity

Research has indicated that pyrido[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the activity of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cancer cell proliferation.

  • Inhibition Studies : A study reported that analogs of pyrido[2,3-d]pyrimidine demonstrated IC50 values ranging from 420 nM to 930 nM against eEF-2K in breast cancer cells (MDA-MB-231) . This suggests that structural modifications in the pyrido-pyrimidine framework could enhance anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of pyrido-pyrimidine derivatives has also been explored. Some studies have highlighted their effectiveness against Mycobacterium tuberculosis and other resistant bacterial strains.

  • Mechanism of Action : The compounds were found to interact with specific binding sites on bacterial enzymes, leading to inhibition of cell wall synthesis and bacterial growth . The presence of hydrophobic substituents in the structure appears to facilitate better binding affinity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrido-pyrimidine derivatives. Key findings include:

  • Substituent Effects : Variations in the substituents at the 4 and 1 positions significantly impact biological activity. For example:
    • Compounds with larger hydrophobic groups at the para position exhibited enhanced potency against resistant strains .
    • The presence of electron-withdrawing groups (like chlorine) has been correlated with increased biological activity .
CompoundPositionSubstituentActivity (IC50)
6R1Ethyl420 nM
9R2Cyclopropyl930 nM
TargetR1/R2Chlorobenzyl/MethylTBD

Case Studies

Several case studies have highlighted the potential therapeutic applications of similar compounds:

  • Breast Cancer : A study demonstrated that eEF-2K inhibitors derived from pyrido-pyrimidines significantly reduced tumor growth in xenograft models .
  • Tuberculosis : Another study showcased the effectiveness of modified pyrido-pyrimidines against multi-drug resistant strains of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are closely tied to its substituents and heterocyclic framework. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Pyrido-Pyrimidine Derivatives
Compound Name Substituents Pyrido Position Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 3-(4-Cl-benzyl), 1-(3-Me-benzyl) [3,2-d] 407.84 Potential herbicidal/antiviral (inferred) -
3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione 3-(4-MeO-benzyl) [3,2-d] 283.28 Melting point: 328–330°C; structural analog with electron-donating MeO group
6-Chloro-pyrido[3,2-d]pyrimidine-2,4-dione 6-Cl [3,2-d] 197.58 Predicted pKa: 8.70; electron-withdrawing Cl affects reactivity
3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione (2o) 3-Me, 1-(2,3,4-F3-phenyl) [2,3-d] ~340 (estimated) Herbicidal activity via PPO inhibition; π-π interactions with FAD
1-((5-((4-Cl-benzyl)thio)-oxadiazol-2-yl)methyl)pyrimidine-2,4-dione Thio-oxadiazole substituent Pyrimidine (non-fused) 350.8 Antimicrobial potential; sulfur-containing group enhances lipophilicity

Key Comparative Insights

Pyrido Ring Positional Isomerism
  • The target compound’s pyrido[3,2-d]pyrimidine core differs from pyrido[2,3-d] analogs (e.g., compound 2o in Table 1). Positional isomerism alters π-orbital overlap and binding interactions. For instance, pyrido[2,3-d] derivatives exhibit stronger π-π interactions with flavin adenine dinucleotide (FAD) in PPO enzymes due to planar alignment .
Substituent Effects on Electronic Properties
  • Chlorine vs. Methoxy Groups : The 4-chlorobenzyl group in the target compound is electron-withdrawing, lowering HOMO energy and enhancing electrophilicity compared to 4-methoxy analogs (HOMO localized on benzene rings in methoxy derivatives ). This may improve binding to electrophilic targets in herbicidal or antiviral pathways.
  • Methylbenzyl vs. Trifluorophenyl : The 3-methylbenzyl group offers moderate steric bulk and hydrophobicity, contrasting with the fluorine-rich 2,3,4-trifluorophenyl group in compound 2o. Fluorine atoms enhance electronegativity and hydrogen-bonding capacity, as seen in compound 2o’s interactions with Arg98 and Thr176 in PPO .

Physicochemical Properties

  • Melting Point : The 4-methoxy analog melts at 328–330°C , while chloro-substituted derivatives (e.g., 6-chloro-pyrido[3,2-d]pyrimidine) likely have higher melting points due to stronger halogen-mediated intermolecular forces.
  • Solubility : The 3-methylbenzyl group in the target compound may improve lipid solubility compared to polar substituents like hydroxybenzoyl groups in ’s derivatives (ΔE = 3.91–4.10 eV) .

Q & A

Q. Table 1: Crystallographic Parameters from X-ray Analysis

ParameterValueReference
Dihedral angle (θ)88.2°
π-π stacking distance3.065–3.102 Å
Hydrogen bond length (C–H⋯O)2.89 Å

Q. Table 2: Synthetic Optimization Parameters

ConditionOptimal ValueImpact on Yield
SolventDMF85–90%
Temperature70°CMax efficiency
Reaction time7 hours>95% conversion
BaseK₂CO₃ (1.5 eq.)Regioselectivity
Reference

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